Heptylmagnesium Bromide

Descripción general

Descripción

Synthesis Analysis

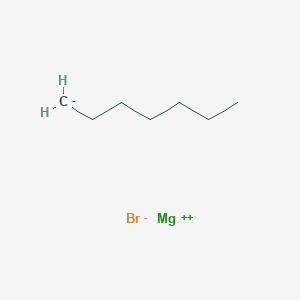

The synthesis of heptylmagnesium bromide typically involves the reaction of heptyl bromide with magnesium metal. This process occurs in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent reaction with moisture or oxygen from the air. The reaction is an example of a Grignard reaction, a key method for forming carbon-metal bonds in organic chemistry.

Molecular Structure Analysis

Heptylmagnesium bromide, like other Grignard reagents, exists in equilibrium between monomeric and dimeric forms in solution. Studies on related organomagnesium bromides using techniques such as X-ray diffraction and NMR spectroscopy have shown that these compounds can form complex structures, often involving coordination of the solvent to the magnesium center. The magnesium in these compounds is typically tetra-coordinate, surrounded by two organic groups and two halide ions in a dimeric form.

Chemical Reactions and Properties

Heptylmagnesium bromide participates in a wide array of chemical reactions. It is known for its role in nucleophilic addition reactions where it adds across the carbon-oxygen double bond of carbonyl compounds to form alcohols. Furthermore, it can be used in coupling reactions to form new carbon-carbon bonds, as well as in the synthesis of other organometallic compounds through transmetalation reactions. The reactivity of heptylmagnesium bromide is influenced by its organometallic nature, offering both nucleophilic and strong basic properties.

Physical Properties Analysis

The physical properties of heptylmagnesium bromide solutions, such as boiling point, melting point, and solubility, are influenced by the ether solvent used. These solutions are highly reactive and sensitive to moisture and air, requiring careful handling under inert conditions. The exact physical properties depend on the concentration and the specific form of the reagent, whether it is in a dimeric or monomeric state in solution.

Chemical Properties Analysis

Chemically, heptylmagnesium bromide exhibits typical Grignard reagent behavior. It acts as a nucleophile in reactions with electrophilic carbon centers, such as those found in carbonyl compounds, allowing for the formation of alcohols, ketones, and other functional groups. Its chemical properties are characterized by its reactivity towards water, carbon dioxide, and other protic substances, with which it reacts vigorously.

For further details on heptylmagnesium bromide and related compounds, including their synthesis, structure, and applications in organic chemistry, please consult the following references:

- (Yajima et al., 1996) - A kinetic study on the reaction of heptylmagnesium bromide with carbon dioxide.

- (Markies et al., 1991) - Investigation on phenylmagnesium bromides and their coordination states.

- (Wellmar et al., 1991) - Structural studies of organomagnesium bromides in solution.

- (Spek et al., 1974) - The crystal structure of the dimeric ethylmagnesium bromide/diisopropyl ether complex.

Aplicaciones Científicas De Investigación

Kinetics of Grignard Reaction with CO2 : Yajima et al. (1996) conducted a kinetic study on the reaction of Heptylmagnesium Bromide with carbon dioxide, using C-11 labeled CO2. This research provided insights into the chemical kinetics of the Grignard reaction, a fundamental process in organic chemistry (Yajima, Kawashima, Hashimoto, & Miyake, 1996).

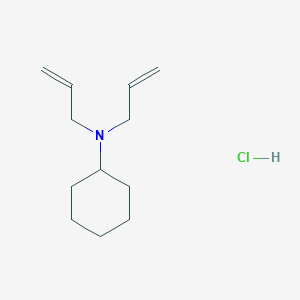

Synthesis of NIR Region Fluorescent Chemodosimeter : Zou et al. (2014) described the synthesis and characterization of a novel Near-Infrared (NIR) region fluoride sensor using the aza-boron-dipyrromethene (aza-BODIPY) fluorophore. An arylmagnesium bromide, created through a reaction with 4-bromophenol, played a crucial role in this process (Zou, Liu, Mack, Wang, Tian, Lu, Li, & Shen, 2014).

Iron-Catalyzed Arylmagnesiation : Yamagami et al. (2007) reported on the addition of arylmagnesium bromides to aryl(alkyl)acetylenes in the presence of an iron catalyst. This process yielded high yields of the corresponding alkenylmagnesium reagents, demonstrating a practical application in organic synthesis (Yamagami, Shintani, Shirakawa, & Hayashi, 2007).

Methods for Oxidation of Alcohols : Narasaka et al. (1977) explored efficient methods for the oxidation of alcohols using alkoxymagnesium bromides. This study highlights the versatility of magnesium bromide reagents in organic transformations (Narasaka, Morikawa, Saigo, & Mukaiyama, 1977).

Copper Catalyzed Conjugate Addition : Varchi et al. (2000) studied the conjugate addition of highly functionalized arylmagnesium compounds to enones in the presence of copper(I) salts. This research contributes to the field of catalysis and highlights the utility of arylmagnesium bromides in selective reactions (Varchi, Ricci, Cahiez, & Knochel, 2000).

Synthesis of Poly(methyl methacrylates) : Allen and Mair (1984) used butylmagnesium bromides to prepare Bernoullian, stereoblock, and isotactic poly(methyl methacrylate). This study demonstrates the application of magnesium bromides in polymer chemistry (Allen & Mair, 1984).

Safety and Hazards

Heptylmagnesium Bromide is classified as an extremely flammable liquid and vapor . It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause drowsiness or dizziness . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Mecanismo De Acción

Target of Action

Heptylmagnesium bromide, a Grignard reagent, primarily targets carbonyl compounds such as aldehydes, ketones, esters, and carbon dioxide. These targets are crucial in organic synthesis for forming carbon-carbon bonds, which are fundamental in building complex organic molecules .

Mode of Action

The mode of action of heptylmagnesium bromide involves the formation of a carbon-magnesium bond. This bond is highly nucleophilic, allowing the compound to attack electrophilic carbon atoms in carbonyl groups. The reaction typically proceeds through the following steps:

Pharmacokinetics

In a laboratory setting, its stability in solution (commonly in diethyl ether) and reactivity are crucial for its effective use in synthesis .

Action Environment

Environmental factors significantly influence the efficacy and stability of heptylmagnesium bromide. It is highly reactive with moisture and air, necessitating its handling under anhydrous and inert conditions (e.g., under nitrogen or argon atmosphere). The solvent used (typically diethyl ether) also plays a critical role in maintaining its stability and reactivity .

Propiedades

IUPAC Name |

magnesium;heptane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYDGXUVWLGHPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptylmagnesium Bromide | |

CAS RN |

13125-66-1 | |

| Record name | 13125-66-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does heptylmagnesium bromide react with carbon dioxide, and what insights into the reaction kinetics have been gained using carbon-11 labeling?

A1: Heptylmagnesium bromide reacts with carbon dioxide to yield octanoic acid after hydrolysis. This reaction, a cornerstone of Grignard chemistry, involves the nucleophilic addition of the heptylmagnesium bromide to the electrophilic carbon in carbon dioxide []. A recent study employed non-carrier-added carbon-11 labeled CO₂ to investigate this reaction's kinetics []. By using a large excess of heptylmagnesium bromide, the researchers were able to simplify the kinetic analysis and determine rate constants at different temperatures (10, 20, and 30 °C). This approach revealed an activation energy of 1.76 × 10⁴ J/mol for the reaction, highlighting the power of isotopic labeling in elucidating reaction mechanisms [].

Q2: How is heptylmagnesium bromide utilized in the synthesis of organotin compounds, and what spectroscopic techniques are employed for structural characterization?

A2: Heptylmagnesium bromide serves as a valuable reagent in synthesizing mixed organotin(IV) compounds containing a long-chain alkyl group []. Reacting di- or triorganotin chlorides (R₂SnCl₂, R₃SnCl, where R can be methyl, butyl, phenyl, or benzyl) with heptylmagnesium bromide yields the corresponding mixed organotin compounds []. The resulting products, featuring a n-heptyl group attached to the tin atom, are characterized using a combination of spectroscopic methods:

- Mass spectrometry: Confirms the molecular weight and provides fragmentation patterns for structural analysis [].

Q3: Beyond its reaction with carbon dioxide, what other reactions can heptylmagnesium bromide undergo, and are there any notable applications of these reactions?

A3: Heptylmagnesium bromide displays the characteristic reactivity of Grignard reagents, readily reacting with electrophiles. One example is its reaction with (3-chloropropyl)dimethylsilane to yield (3-chloropropyl)dimethylheptylsilane []. This reaction highlights the versatility of heptylmagnesium bromide in introducing a heptyl group into various molecular scaffolds, potentially leading to compounds with interesting biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.